molecular formula C15H11N3OS2 B2972182 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 379244-95-8

2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2972182
CAS No.: 379244-95-8
M. Wt: 313.39
InChI Key: IKKGAMCUKQOJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thieno[2,3-d]pyrimidin-4-one derivative characterized by:

  • Core structure: A fused thiophene-pyrimidine ring system (thieno[2,3-d]pyrimidin-4-one), which is a privileged scaffold in medicinal chemistry due to its structural rigidity and electronic properties .
  • Substituents:
    • A methyl group at position 2.
    • A 1H-pyrrol-1-yl group at position 3 (a five-membered nitrogen-containing heterocycle).
    • A thiophen-2-yl group at position 4.

This compound’s structural uniqueness lies in the combination of a pyrrole ring and thiophene moiety, which may enhance its π-π stacking interactions and solubility compared to simpler analogs.

Properties

IUPAC Name

2-methyl-3-pyrrol-1-yl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS2/c1-10-16-14-13(11(9-21-14)12-5-4-8-20-12)15(19)18(10)17-6-2-3-7-17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKGAMCUKQOJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets in biological systems. This may include binding to specific enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues of Thieno[2,3-d]pyrimidin-4-one

The following table summarizes key derivatives and their substituents:

Compound Name Substituents (Positions) Key Properties/Activities Reference
Target Compound : 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one 2-CH₃, 3-pyrrole, 5-thiophene Hypothesized enhanced solubility and binding affinity due to pyrrole and thiophene N/A
2-[(piperazin-1-yl)methyl]-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one 2-piperazinylmethyl, 5-thiophene Potential TRPA1 inhibitor; polar piperazine group may improve solubility
2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one 2-(1-chloroethyl), 5-thiophene Lipophilic chloroethyl group may enhance membrane permeability
3-Phenyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one 3-phenyl, 2-sulfanyl, 5-thiophene Sulfhydryl group could enable disulfide bond formation or metal coordination
5-(5-Methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one 5-(5-methylthiophen-2-yl) Methylated thiophene may increase metabolic stability

Physicochemical Properties

  • Solubility : Polar substituents (e.g., piperazinylmethyl in ) enhance aqueous solubility, whereas lipophilic groups (e.g., chloroethyl in ) improve membrane permeability .
  • Melting Points : Ranges from 85–87°C () to 223–226°C (), influenced by substituent bulk and crystallinity .

Key Research Findings

Role of Thiophene : The 5-(thiophen-2-yl) group is a common pharmacophore in active derivatives, likely contributing to aromatic interactions with biological targets .

Impact of Position 3 Substituents :

  • Pyrrole (target compound): May enhance hydrogen bonding and π-stacking due to its planar structure and lone electron pairs.
  • Piperazinylmethyl (): Introduces basicity and solubility, favorable for pharmacokinetics .

TRPA1 Inhibition: Patent data () highlights thieno[2,3-d]pyrimidin-4-one derivatives as promising TRPA1 antagonists, though the target compound’s activity remains unverified .

Biological Activity

The compound 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a member of the thienopyrimidine class, known for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of thienopyrimidine derivatives generally involves several key chemical reactions, including the Gewald reaction and Dimroth rearrangement. The specific compound can be synthesized through a multi-step process that typically includes the formation of the thieno[2,3-d]pyrimidine core followed by functionalization to introduce the pyrrole and thiophene moieties.

Biological Activity Overview

Research has highlighted various biological activities associated with thienopyrimidine derivatives, including:

  • Anticancer Activity : Thienopyrimidines have shown significant cytotoxic effects against various cancer cell lines.
  • Antioxidant Properties : These compounds have been evaluated for their ability to scavenge free radicals and protect against oxidative stress.
  • Antimicrobial Effects : Some derivatives exhibit activity against bacterial and fungal strains.

Anticancer Activity

A study conducted on a series of thienopyrimidine derivatives indicated that compounds similar to This compound demonstrated promising inhibitory effects on the MDA-MB-231 breast cancer cell line. The IC50 value for one derivative was reported at 27.6 μM , comparable to paclitaxel (IC50 = 29.3 μM), suggesting potential as an anti-breast cancer agent .

Antimicrobial Activity

Thienopyrimidine derivatives have been reported to possess antimicrobial properties. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways. However, specific studies targeting This compound are still needed to establish its efficacy against particular microbial strains.

Case Studies

Several case studies have been conducted to evaluate the biological activities of thienopyrimidine derivatives:

  • In Vitro Studies on Cancer Cells : A series of experiments demonstrated that modifications in the thienopyrimidine structure could enhance cytotoxicity against various cancer cell lines.
  • Antioxidant Testing in Aquatic Models : Research showed that certain derivatives could reduce oxidative stress in fish exposed to environmental toxins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.